Vanillylmethanol 4-Glucuronide
CAS No.:
Cat. No.: VC20422534
Molecular Formula: C15H20O9
Molecular Weight: 344.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O9 |
|---|---|
| Molecular Weight | 344.31 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
| Standard InChI Key | FPHRLHBSOJUFOE-DKBOKBLXSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
VM4G belongs to the glucuronide class, characterized by a β-D-glucuronic acid moiety conjugated to vanillylmethanol via a glycosidic bond. The parent compound, vanillylmethanol, consists of a vanillyl group (4-hydroxy-3-methoxyphenyl) linked to a hydroxymethyl group. Glucuronidation occurs at the 4-hydroxyl position of the aromatic ring, yielding VM4G.
Molecular Characteristics
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Molecular Formula: (non-deuterated form)
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Molecular Weight: 344.31 g/mol
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Deuterated Form (VM4G-d3): , molecular weight 347.33 g/mol
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IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid
Table 1: Key Physicochemical Properties
Biosynthesis and Metabolic Pathways
Glucuronidation Mechanism
VM4G is synthesized in hepatic cells via UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from UDP-glucuronic acid to vanillylmethanol . This reaction occurs in the endoplasmic reticulum and is critical for detoxification:
Deuterated analogs (e.g., VM4G-d3) are synthesized using isotopically labeled precursors for tracer studies.
Metabolic Fate
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Excretion: VM4G is excreted renally or via bile, depending on molecular weight .
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Hydrolysis: Acidic conditions or microbial β-glucuronidases in the gut can regenerate vanillylmethanol .
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Interindividual Variability: UGT polymorphisms (e.g., UGT1A1) influence glucuronidation efficiency, impacting detoxification rates .
Biological Roles and Pharmacological Significance
Detoxification and Antioxidant Activity
VM4G reduces vanillylmethanol’s cytotoxicity by enhancing solubility. Studies on bronchial epithelial cells (BEAS-2B) show that vanillin derivatives, including VM4G, mitigate oxidative stress by scavenging reactive oxygen species (ROS) .
Pharmacokinetic Interactions
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Drug Metabolism: VM4G serves as a model compound to study UGT-mediated drug interactions .
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Enterohepatic Recirculation: Biliary-excreted VM4G may be reabsorbed after gut hydrolysis, prolonging systemic exposure .
Table 2: Comparative Pharmacokinetics of VM4G and Analogues
| Parameter | VM4G | Vanillylmethanol | VM4G-d3 |
|---|---|---|---|
| Plasma Half-life (h) | 2.1 ± 0.3 | 0.8 ± 0.2 | 2.3 ± 0.4 |
| Renal Clearance (mL/min) | 45 ± 5 | N/A | 43 ± 6 |
| Protein Binding (%) | 85 | 92 | 84 |
| Data synthesized from |
Applications in Scientific Research
Analytical Chemistry
VM4G-d3 is used as an internal standard in LC-MS/MS assays to quantify glucuronides in biological matrices, leveraging deuterium’s isotopic separation.
Toxicology Studies
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Biomonitoring: Urinary VM4G levels correlate with dietary vanillin intake, suggesting utility as a biomarker .
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Toxicity Reduction: Glucuronidation lowers the hepatotoxicity of phenolic compounds by >60% in vitro .
Food Science
VM4G contributes to the flavor profile of fermented foods and wines. Its stability under varying pH and temperature conditions is critical for food preservation .
Recent Research Findings
Metabolomics and Lung Disease
A 2025 metabolome-wide association study linked vanillin exposure to altered lipid pathways in lung cells. VM4G was identified as a key metabolite modulating arachidonic acid metabolism, implicating it in inflammatory responses .
Synthetic Biology Advances
Engineered E. coli strains expressing human UGTs now produce VM4G at industrial scales (yield: 85%), reducing reliance on plant extracts.
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